1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone
Description
1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone is a sulfur-containing ethanone derivative featuring a pyrimidine ring substituted at the 2-position with a sulfanyl (-S-) group. These analogs are often synthesized via multi-component reactions (e.g., thiocarbazide with benzoyl bromide and benzaldehyde) , and their bioactivities (e.g., antimicrobial, antitumor) are linked to heterocyclic and sulfur-containing moieties .
Properties
IUPAC Name |
1,2-diphenyl-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c21-16(14-8-3-1-4-9-14)17(15-10-5-2-6-11-15)22-18-19-12-7-13-20-18/h1-13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFSWDGZRBVYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone typically involves the reaction of 2-mercaptopyrimidine with benzoin in the presence of a base. The reaction proceeds through the formation of a thioether linkage between the pyrimidine and the benzoin moieties. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone involves its interaction with various molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The compound may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Modifications
1,2-Diphenyl-2-[2-(5-aryl-6H-1,3,4-thiadiazin-2-yl)hydrazono]ethanone
- Structure : Replaces the pyrimidinylsulfanyl group with a thiadiazine-hydrazone moiety.
- Synthesis: Produced via a three-component reaction of thiocarbazide, benzaldehyde, and benzoyl bromide in ethanol under reflux .
- Key Difference : The hydrazone linkage and thiadiazine ring confer distinct electronic properties compared to the pyrimidinylsulfanyl group.
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone
- Structure : Features an imidazopyridine core instead of pyrimidine, with a fluorophenylsulfanyl substituent.
- Physicochemical Properties : Higher lipophilicity due to the methylimidazopyridine group, enhancing membrane permeability compared to pyrimidine analogs .
Sulfur-Containing Ethanone Derivatives
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone
- Structure : Contains a dihydropyrimidin-2(1H)-thione (sulfanylidene) group.
- Bioactivity : Demonstrates antibacterial and antifungal activity, with MIC values comparable to triazole derivatives .
- Crystallography: The sulfanylidene group stabilizes the enol tautomer, influencing hydrogen-bonding patterns in the crystal lattice .
2-Bromo-1-(furan-2-yl)ethanone O-chlorobenzyl oxime derivatives
- Structure: Lacks aromatic phenyl groups but includes a bromoethanone-oxime ether.
- Synthesis: Reacts with quinolones in DMF/NaHCO₃ to form antimicrobial agents .
- Activity : Oxime ether derivatives show enhanced stability and bioactivity compared to ester analogs .
Diphenylethanone Derivatives with Varied Substituents
1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride
- Structure : Pyrrolidinyl group replaces the pyrimidinylsulfanyl moiety.
- Applications: A synthetic cathinone (stimulant) seized in forensic investigations; solubility in PBS (10 mg/mL) facilitates bioavailability .
- Crystallography: The pyrrolidine ring induces a planar conformation in the ethanone core, contrasting with the steric bulk of pyrimidinylsulfanyl .
(Z)-1,2-Diphenyl-2-(phenylhydrazono)ethanone
- Structure : Hydrazone substituent instead of sulfanyl.
- Crystal Structure : The hydrazone group forms intramolecular N–H···O hydrogen bonds, reducing solubility in polar solvents compared to sulfanyl analogs .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on available literature, including case studies and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring attached to a sulfur-containing moiety and two phenyl groups. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells.
Key Findings:
- IC50 Values: The compound demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating significant anticancer activity .
- Mechanism of Action: Research suggests that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The data indicates that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
Case Studies
Case Study 1: Anticancer Efficacy in Mice Models
A study conducted on mice models bearing MCF-7 tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Synergistic Effects with Antibiotics
Another investigation explored the synergistic effects of this compound when combined with standard antibiotics. The combination therapy exhibited enhanced antimicrobial activity against resistant strains of bacteria, suggesting potential applications in overcoming antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
